Ipamorelin - 170851-70-4

Ipamorelin

Catalog Number: EVT-271820
CAS Number: 170851-70-4
Molecular Formula: C38H49N9O5
Molecular Weight: 711.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ipamorelin (Aib-His-D-2-Nal-D-Phe-Lys-NH2) is a synthetic pentapeptide classified as a growth hormone secretagogue (GHS). [, ] It is recognized for its high potency and selectivity in stimulating the release of growth hormone (GH) from the pituitary gland. [] This makes it a valuable tool for researchers studying the GH axis and its effects on various physiological processes.

Synthesis Analysis

Ipamorelin is synthesized using solid-phase peptide synthesis, starting with the attachment of the C-terminal lysine residue to a solid support. [] The synthesis proceeds by sequentially adding the remaining amino acids (Aib, His, D-2-Nal, D-Phe) in a stepwise manner. [] Each coupling step involves activation of the carboxyl group of the incoming amino acid followed by its reaction with the free amino group of the growing peptide chain on the solid support. [] Once the pentapeptide sequence is assembled, the peptide is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC). []

A specific example of Ipamorelin synthesis involves the use of [14C]α-aminoisobutyric acid to create a radiolabeled version for pharmacokinetic studies. [] This synthesis, achieved in three steps using solid phase chemistry, yielded a product with >98% radiochemical purity and a specific radioactivity of 57 mCi/mmol. []

Molecular Structure Analysis

While Ipamorelin itself doesn't undergo unique chemical reactions, its metabolism involves several enzymatic reactions:* Exopeptidase Activity: This results in the cleavage of amino acids from either the N- or C-terminus of Ipamorelin. []* Amidase Activity: This leads to the removal of the C-terminal amide group. []* Endopeptidase Activity: This involves the cleavage of peptide bonds within the Ipamorelin molecule. []

These metabolic processes produce various metabolites that can be identified in urine, providing insights into Ipamorelin's pharmacokinetics. [, ]

Mechanism of Action

Ipamorelin exerts its effects by binding to and activating the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. [, , ] This receptor is primarily located in the pituitary gland, but is also found in other tissues like the hypothalamus, heart, and gastrointestinal tract. [, ]

Upon binding to the GHSR, Ipamorelin triggers a signaling cascade that leads to the release of GH from somatotroph cells in the pituitary gland. [, ] This cascade involves the activation of G proteins, specifically the Gαq/11 subtype, which in turn activates phospholipase C. [, ] This activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which further contribute to intracellular calcium mobilization and the activation of protein kinase C. [, ] These downstream events culminate in the release of pre-synthesized GH from secretory granules within the somatotroph cells. [, ]

Ipamorelin's selectivity for GH release is attributed to its specific interaction with the GHSR, which distinguishes it from other GHSs that may also influence the release of other hormones like adrenocorticotropic hormone (ACTH) and cortisol. [] This selective action makes Ipamorelin a valuable tool for studying the specific effects of GH without the confounding influence of other hormonal pathways.

Physical and Chemical Properties Analysis
  • Stability: The presence of D-amino acids in its structure enhances its resistance to enzymatic degradation, contributing to its increased stability. [, ]
  • Solubility: Ipamorelin is typically soluble in aqueous solutions, facilitating its administration in research settings. [, ]
  • Molecular Weight: Ipamorelin has a molecular weight of 711.8 g/mol. []
Applications
  • Investigating the GH/IGF-1 Axis: Ipamorelin is extensively utilized to study the complex interplay between GH and insulin-like growth factor 1 (IGF-1). [, ] By stimulating GH release, researchers can observe downstream effects on IGF-1 production, signaling pathways, and physiological responses. [, ] This has implications for understanding growth and development, metabolism, and aging processes.

  • Evaluating GH Resistance: Studies have employed Ipamorelin to induce GH release in animal models of diabetes to investigate GH resistance. [] This is relevant for understanding the dysregulation of the GH/IGF-1 axis in diabetic individuals and exploring potential therapeutic interventions.

  • Assessing Bone Growth and Metabolism: Ipamorelin's ability to stimulate GH release has prompted its use in studies examining bone growth and metabolism. [, ] By analyzing bone mineral density, bone formation rates, and other relevant parameters following Ipamorelin administration, researchers can gain insights into the role of GH in skeletal development and maintenance. [, ]

  • Exploring Gastrointestinal Motility: Research suggests that Ipamorelin, by mimicking ghrelin, can influence gastrointestinal motility. [, , ] Studies have used Ipamorelin to accelerate gastric emptying in rodent models of postoperative ileus, providing insights into potential therapeutic applications for gastrointestinal disorders. [, ]

  • Investigating Pain Modulation: Ipamorelin has shown promise in preclinical studies for its potential analgesic properties. [] Its administration has been linked to the attenuation of visceral and somatic pain in animal models, suggesting a role for the ghrelin receptor in pain modulation. []

  • Studying Appetite Regulation: Given its structural similarity to ghrelin, a known appetite-stimulating hormone, Ipamorelin has been used to investigate appetite regulation pathways. [] By manipulating GH levels with Ipamorelin, researchers can gain a better understanding of the complex interplay between GH, ghrelin, and feeding behavior. []

Future Directions
  • Clinical Applications: While currently not approved for clinical use, Ipamorelin's unique pharmacological profile warrants further investigation for potential therapeutic applications. [, ] This includes exploring its potential in treating growth hormone deficiency, muscle wasting disorders, gastrointestinal motility issues, and even chronic pain conditions. [, ]

  • Understanding GHSR Subtypes: Research suggests the existence of different GHSR subtypes with potentially distinct tissue distributions and functional roles. [] Further investigation into the specific interactions of Ipamorelin with these subtypes could unveil new therapeutic targets and opportunities for more selective drug development.

  • Developing Orally Bioavailable Analogs: Current research is exploring modifications to the Ipamorelin structure to enhance its oral bioavailability, which is currently limited. [, , ] Success in this area could significantly improve its therapeutic potential by enabling more convenient administration routes.

  • Exploring Combination Therapies: Investigating the synergistic effects of Ipamorelin with other therapeutic agents, such as testosterone in hypogonadal men, could lead to more effective treatment strategies for complex conditions. []

  • Developing Novel Detection Methods: The use of Ipamorelin as a performance-enhancing drug in athletics necessitates the development of sensitive and reliable analytical methods for its detection in biological fluids. [, , , ] Ongoing research in this area is crucial for ensuring fair play in competitive sports.

Growth Hormone-Releasing Peptide-6 (GHRP-6)

  • Compound Description: Growth hormone-releasing peptide-6 (GHRP-6) is a synthetic hexapeptide and a growth hormone secretagogue (GHS) that acts as an agonist at the ghrelin receptor (GHSR). It is known to stimulate the release of growth hormone (GH) from the pituitary gland. [, , , , , , , , , , , , , , ]

Growth Hormone-Releasing Peptide-2 (GHRP-2)

  • Compound Description: Growth hormone-releasing peptide-2 (GHRP-2), also known as pralmorelin, is another synthetic hexapeptide GHS that acts as a GHSR agonist. Like GHRP-6, it stimulates GH release but also induces the release of ACTH and cortisol. [, , , , , , , ]

Growth Hormone-Releasing Hormone (GHRH)

  • Compound Description: Growth hormone-releasing hormone (GHRH) is a hypothalamic hormone that plays a crucial role in regulating GH secretion from the pituitary gland. [, , , , , ]
  • Relevance: While structurally different from Ipamorelin, GHRH serves as a key endogenous counterpart in stimulating GH release. Both compounds ultimately increase GH levels, but they utilize different receptor systems. Ipamorelin acts on the GHSR, while GHRH binds to its specific GHRH receptor. [, , ]

Hexarelin

  • Compound Description: Hexarelin is a synthetic hexapeptide GHS that stimulates GH release by activating the GHSR. [, , , , , , ]

MK-677 (Ibutamoren)

  • Compound Description: MK-677, also known as ibutamoren, is a non-peptidyl, orally active GHS that acts as a potent and long-acting GHSR agonist. [, , , , ]

NN703

  • Compound Description: NN703 is an orally active GHS derived from Ipamorelin. It stimulates GH release in a similar manner to GHRP-6 and exhibits high specificity for GH release without affecting cortisol levels. []
  • Relevance: NN703 represents a structurally related compound to Ipamorelin, designed to improve oral bioavailability. It demonstrates the potential for developing orally active GH secretagogues based on the Ipamorelin scaffold. []

NNC 26-0194 and NNC 26-0235

  • Compound Description: These are two peptidyl GHS compounds structurally related to Ipamorelin. []
  • Relevance: While limited information is available, these compounds, alongside Ipamorelin, were investigated for their pharmacokinetic properties, particularly focusing on nasal absorption as a potential route for systemic delivery. []

NNC 26-0323

  • Compound Description: This is a tripeptide compound derived from Ipamorelin and designed to reduce size and hydrogen-bonding potential for improved oral bioavailability. []
  • Relevance: NNC 26-0323 represents a truncated analog of Ipamorelin, highlighting efforts to modify its structure for enhanced drug-like properties while maintaining GH-releasing activity. []

Alexamorelin

  • Compound Description: Alexamorelin is a synthetic GHSR agonist that stimulates GH release. [, , , , , ]

Anamorelin

  • Compound Description: Anamorelin is a synthetic, orally active ghrelin receptor agonist that has been investigated for its therapeutic potential in treating anorexia, cachexia, and growth hormone deficiency. [, , , , ]

Glycine-Modified GHRP-2 and GHRP-6

  • Compound Description: These are modified forms of GHRP-2 and GHRP-6, where an additional glycine amino acid is added to the N-terminus. []

Properties

CAS Number

170851-70-4

Product Name

Ipamorelin

IUPAC Name

6-amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Molecular Formula

C38H49N9O5

Molecular Weight

711.9 g/mol

InChI

InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52)

InChI Key

NEHWBYHLYZGBNO-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N

Solubility

Soluble in DMSO

Synonyms

Ipamorelin; NNC-26-0161; NNC 26-0161; NNC26-0161; NNC-260161; NNC 260161; NNC260161.

Canonical SMILES

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.